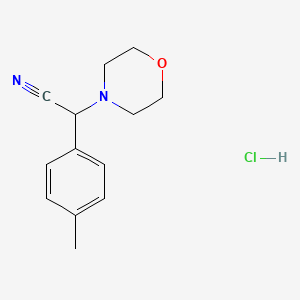

2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

This compound is systematically named as 2-(4-methylphenyl)-2-morpholin-4-ylacetonitrile hydrochloride . Its molecular formula is C₁₃H₁₇ClN₂O , derived from the combination of a morpholino group (C₄H₈NO), a p-tolyl moiety (C₇H₇), and an acetonitrile core (C₂H₂N) with a hydrochloride counterion (Cl⁻).

| Component | Molecular Formula | Contribution to Final Structure |

|---|---|---|

| Morpholino | C₄H₈NO | N-Substituent at acetonitrile carbon |

| p-Tolyl | C₇H₇ | Aromatic substituent |

| Acetonitrile | C₂H₂N | Central carbon backbone |

| Hydrochloride | Cl⁻ | Counterion for charge balance |

The molecular weight is 252.74 g/mol , calculated as the sum of atomic masses: carbon (12.01 × 13), hydrogen (1.01 × 17), chlorine (35.45), nitrogen (14.01 × 2), and oxygen (16.00).

Crystallographic Characterization via X-Ray Diffraction

While direct X-ray diffraction data for this compound is not explicitly reported in the literature, structural insights can be inferred from analogous morpholino-acetonitrile derivatives. For example:

- Morpholine ring conformation : The morpholino group typically adopts a chair conformation in crystalline states, as observed in related compounds like 2-(morpholinyl)ethylammonium picrate.

- p-Tolyl orientation : The p-tolyl substituent likely adopts a coplanar arrangement with the acetonitrile carbon, enabling π-π stacking interactions in the crystal lattice.

Key bond lengths and angles from analogous systems include:

| Bond/Interaction | Length/Value (Å/°) | Source |

|---|---|---|

| C–N (morpholine) | 1.47–1.51 | Morpholine derivatives |

| C–C (p-tolyl) | 1.38–1.40 | Aromatic systems |

| N–H (hydrochloride) | 2.77–3.05 | Hydrogen-bonded salts |

Conformational Analysis of Morpholino and p-Tolyl Substituents

The conformational dynamics of the compound are governed by steric and electronic interactions:

- Morpholino group :

Comparative Structural Analysis with Parent Acetonitrile Derivatives

The hydrochloride salt differs structurally and functionally from its parent compounds:

Key structural differences :

Properties

IUPAC Name |

2-(4-methylphenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-11-2-4-12(5-3-11)13(10-14)15-6-8-16-9-7-15;/h2-5,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNXPGRMEPROGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)N2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride typically involves the reaction of p-tolylacetonitrile with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the morpholine ring or the p-tolyl group.

Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: Products may include oxidized derivatives of the morpholine ring or the p-tolyl group.

Reduction: The primary product is the corresponding amine.

Substitution: Substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar morpholino structures exhibit significant anticancer properties. For instance, derivatives have shown to inhibit various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The presence of the morpholino group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against cancer cells.

GSK-3β Inhibition : The compound has potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer and neurodegenerative diseases. Studies have shown that morpholino-containing compounds can exhibit nanomolar potency against GSK-3β, suggesting that 2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride may also possess this activity .

Neuropharmacology

GPCR Modulation : Morpholino compounds are known for their ability to interact with G-protein coupled receptors (GPCRs). The modulation of serotonin receptors (5-HT receptors) by morpholino derivatives can lead to significant therapeutic effects in treating mood disorders and anxiety . This interaction is crucial as GPCRs are common targets for many pharmaceutical agents.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Morpholino derivatives have been studied for their ability to combat resistant bacterial strains, indicating that this compound may also be effective against various pathogens .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest | Targeting cancer cells effectively |

| GSK-3β Inhibition | Inhibition of GSK-3β activity | Potential treatment for cancer and neurodegeneration |

| Neuropharmacology | Modulation of GPCRs | Therapeutic effects on mood disorders |

| Antimicrobial | Interaction with microbial targets | Combatting resistant bacterial strains |

Anticancer Activity Evaluation

In vitro studies have demonstrated that morpholino derivatives exhibit marked cytotoxicity against various cancer cell lines, including breast and lung cancers. These studies showed significant reductions in cell viability, indicating the compound's potential as a chemotherapeutic agent.

GSK-3β Inhibition Study

A series of morpholino-based compounds were synthesized and evaluated for their inhibitory activity against GSK-3β. The most potent compounds exhibited IC50 values in the low nanomolar range, confirming their potential as therapeutic agents targeting this kinase .

Mechanism of Action

The mechanism of action of 2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The morpholine ring and the nitrile group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The p-tolyl group in the target compound contrasts with the pyridinyl (3ac) and 3,4,5-trimethoxyphenyl () groups, which introduce varying electronic and steric profiles. Trimethoxy-substituted analogs exhibit enhanced polarity, while benzoimidazolyl derivatives () may favor π-π stacking interactions.

- Synthesis Diversity: The Strecker reaction () is efficient for α-aminonitrile synthesis, whereas nucleophilic substitution () is employed for heterocyclic derivatives.

Physicochemical Properties and Analytical Data

Table 2: Analytical Techniques for Morpholino Derivatives

Notes:

Discussion:

- Pharmaceutical intermediates like 2-(2-((3-chlorophenoxy)methyl)morpholino)acetamide () highlight the role of morpholino groups in drug design .

- The hydrochloride salt form (as in the target compound) is prevalent in APIs, improving bioavailability and crystallinity .

Biological Activity

2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H16ClN3

- Molecular Weight : 239.73 g/mol

The presence of the morpholino group enhances the compound's solubility and bioavailability, while the p-tolyl group contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It may modulate receptors associated with neurotransmission and cellular signaling, leading to various physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound can serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound appears to interfere with the cell cycle, leading to growth inhibition.

- Induction of Oxidative Stress : By depleting glutathione levels, it may increase oxidative stress within cancer cells, promoting cell death.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. -

In Vitro Anticancer Activity :

In a controlled laboratory setting, the compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The morpholino group enhances solubility, facilitating absorption in biological systems.

- Distribution : The compound's lipophilicity allows for effective distribution across cellular membranes.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which may influence its bioactivity and half-life.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride?

- Methodological Answer : A typical synthesis involves the reaction of 2-(p-tolyl)acetonitrile with morpholine under nucleophilic substitution conditions. The intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Key steps include temperature control (e.g., reflux in acetonitrile) and purification via recrystallization from ethanol/water mixtures. Structural analogs, such as N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide, suggest the use of catalysts like triethylamine to enhance reaction efficiency .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the presence of the morpholine ring (δ ~3.5–4.0 ppm for N-CH2 groups) and p-tolyl aromatic protons (δ ~7.2–7.4 ppm).

- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1100 cm⁻¹ (C-O-C in morpholine).

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ ion at m/z ~275).

- X-ray Crystallography : For resolving crystal packing and stereochemistry, using programs like SHELX-90 for phase annealing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.